2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde
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Overview
Description
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6ClF3O It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent followed by oxidation . Another method involves the use of organometallic reagents such as lithium diisopropylamide (LDA) to deprotonate the starting material, followed by the addition of an aldehyde source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(3-Chloro-4-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
- 3-Chloro-4-(trifluoromethyl)benzaldehyde
- 2-(2-Bromophenyl)acetaldehyde
Uniqueness
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the combination of its chloro and trifluoromethyl groups, which impart distinct chemical properties. The presence of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClF3O |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2 |
InChI Key |
RNZFVJJEEVDUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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